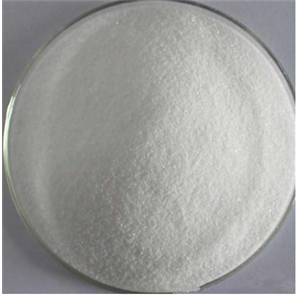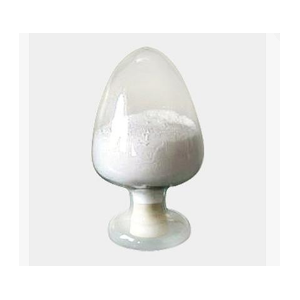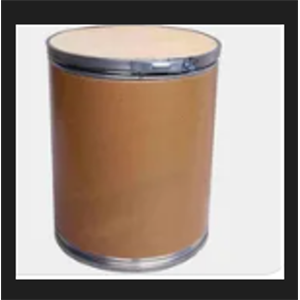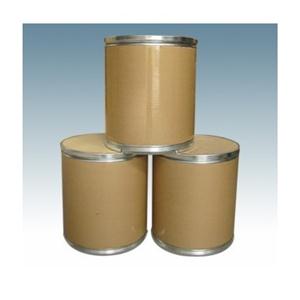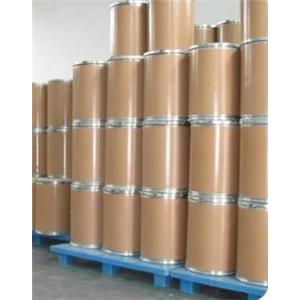Cas no 59-67-6 (Niacin)

Niacin Chemical and Physical Properties
Names and Identifiers
-
- Nicotinic acid
- VB3
- BETA-PICOLINIC ACID
- ACIDUM-NICOTINICUM
- 3-PYRIDINECARBOXYLIC ACID
- 3-PICOLINIC ACID
- 3-CARBOXYPYRIDINE
- RARECHEM AL BO 0217
- Pyridine -3-Carloxylic acid
- Niacin
- Niacin (Nicotinic Acid)
- NIACIN(NICOTINIC ACID)(P)
- Nicotinamide
- Nicotinic acid (Vitamin B3) solution
- NICOTINIIC ACID
- VitaminB3
- MS]
- Nicotinic acid, Ph.Eur.
- Pyridine-3-carboxylic Acid
- Vitamin PP
- 烟酸
- Vitamin B3
- wampocap
- Acidum nicotinicum
- Pellagrin
- Apelagrin
- Akotin
- Efacin
- Daskil
- Pelonin
- Linic
- nicolar
- nicocap
- nicobid
- nicamin
- Nicodelmine
- Enduracin
- Pellagramin
- Nicotinipca
- Niconacid
- Nicangin
- Nicacid
- Niaspan
- Direktan
- Peviton
- Nyclin
- Nicyl
- Bionic
- Diacin
- Niac
- Vitaplex N
- Davitamon PP
- Tega-Span
- Nico-Span
- SK-Niacin
- Nicovasan
- Nicovasen
- Nicotene
- Nicotamin
- Nicocidin
- Nicocrisina
- Nipellen
- Nicoside
- Niconazid
- 3-Pyridylcarboxylic acid
- 1976-28-9
- MLSMR
- SMR000059024
- MLS000069603
- 636-79-3
- 3-pyridinecarboxylate
- P.P. factor
- Nikotinsaeure
- anti-pellagra vitamin
- 59-67-6
- PP factor
- nicotinate
- m-pyridinecarboxylic acid
- pellagra preventive factor
- pyridine-beta-carboxylic acid
- beta-pyridinecarboxylic acid
- Nicotinic Acid,98%
- [5, 6-3H]-niacin
- NAH
- HMS2236A05
- Nicotinic acid, meets USP testing specifications
- Prestwick3_000881
- Pyridine-carboxylique-3 [French]
- KBio2_001543
- pellagra
- N1103
- SW197229-3
- NICOTINIC ACID [WHO-IP]
- Nicosyl
- Nicotinicacid
- AB00052050
- NCI60_001041
- niacine
- EINECS 200-441-0
- GTPL1588
- CCG-38340
- S115
- pyridine, 3-carboxy-
- Spectrum5_001287
- Acidum nicotinicum [INN-Latin]
- Nicotinic acid, Ph Eur
- NCGC00258971-01
- NIACIN [HSDB]
- 3-pyridine carboxylic acid
- BPBio1_000730
- Nicotinsaure [German]
- BP-21419
- Niacin, United States Pharmacopeia (USP) Reference Standard
- Niacor (TN)
- NCGC00256537-01
- BIDD:GT0644
- DTXSID1020932
- CS-1946
- Nicotinic acid, >=99.5% (HPLC)
- Nicagin
- KBioGR_001309
- HMS3259K21
- Nicosan 3
- N0082
- 3-Carboxylpyridine
- ABT-919
- NSC169454
- STK301803
- Tox21_110337_1
- AKOS000118980
- KBio3_001569
- 3-Pyridylcarboxylate
- EC 200-441-0
- NCGC00016268-05
- J-523605
- Acide nicotinique
- F2191-0082
- Nicotinic acid-d3(major)
- Z56755709
- antipellagra vitamin
- NICOTINIC ACID [JAN]
- SY011111
- HY-B0143
- Acido nicotinico [INN-Spanish]
- NCGC00016268-02
- 3PyrCOOH
- Spectrum4_000965
- preventative factor
- NIACIN [USP MONOGRAPH]
- AB00052050-13
- Nicotinic acid (Vitamin B3)
- Nicotine acid
- Acide nicotinique [INN-French]
- BRN 0109591
- [3H]nicotinic acid
- Nicotinic acid 10 microg/mL in Acetonitrile
- Nicotinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=98%
- SR-01000722017-3
- HMS1570B04
- NICOTINIC ACID [EP MONOGRAPH]
- BRD-K60237333-001-26-3
- Pharmakon1600-01500430
- Nicotinic acid, purum, >=99.0% (HPLC)
- Nicotil
- Prestwick0_000881
- Kyselina nikotinova
- NIACIN [ORANGE BOOK]
- NCGC00016268-03
- Oprea1_514398
- Nicotinic acid (JP18/INN)
- Slo-niacin
- STR00112
- NCGC00016268-01
- NCGC00016268-08
- CCRIS 1902
- NICOTINIC ACID [MI]
- CHEBI:15940
- Nicotinic acid, NIST(R) SRM(R) 148
- IDI1_000695
- Niacin [USAN]
- MFCD00006391
- NIACIN [FCC]
- BCP16301
- NICOTINIC ACID [MART.]
- Prestwick2_000881
- EN300-16693
- Nicotinic acid [INN]
- Nicodon
- Q134658
- SCHEMBL1433
- Opera_ID_1346
- 101113-41-1
- ACIDUM NICOTINICUM [WHO-IP LATIN]
- Nicotinic Acid 1.0 mg/ml in Methanol
- .beta.-Pyridinecarboxylic acid
- NSC 169454
- SR-01000722017
- HMS1920P17
- HMS502C17
- Tinic
- Nicotinic Acid [Matrix for MALDI-TOF/MS]
- Nicotinic acid, certified reference material, TraceCERT(R)
- NIO
- NSC-757241
- Tox21_201420
- SPBio_002881
- VITAMIN B-3
- Nicotinic acid, USP grade
- AC-22484
- InChI=1/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9
- SPBio_000011
- Pyridinecarboxylic acid, 3-
- Nicotinic acid, >=98%
- NSC757241
- Spectrum2_000006
- 2679MF687A
- SBI-0051456.P003
- NIACIN [USP-RS]
- HSDB 3134
- VITAMIN B3 [VANDF]
- Niacin extended release
- Nicotinic acid, Vetec(TM) reagent grade, >=98%
- Spectrum3_000515
- HMS3714B04
- Niconat
- HMS3655K08
- KBio1_000695
- PS-4255
- Nicotinsaure
- AC8691
- BSPBio_000662
- NICOTINIC ACID [WHO-DD]
- BRD-K60237333-001-28-9
- NC00524
- Nicotinic acid, for inorganic trace analysis, >=99.999% (metals basis)
- NICOTINIC ACID [EMA EPAR]
- DB00627
- BBL037343
- 3DDB011E-F3A6-45B6-A2D2-77B2A6E8936E
- KBio2_006679
- SR-01000722017-2
- 5-pyridinecarboxylic acid
- BSPBio_002069
- Pyridine-.beta.-carboxylic acid
- Spectrum_001063
- NIASPAN TITRATION STARTER PACK
- BRD-K60237333-001-27-1
- 5-22-02-00057 (Beilstein Handbook Reference)
- SPECTRUM1500430
- Pyridine-carboxylique-3
- NICO
- HMS2097B04
- CAS-59-67-6
- AC-907/25014105
- Ncotnc acd
- pyridinium-3-carboxylate
- Nicotinic Acid;
- Nicotinic Acid,(S)
- Nicotinic acid (Niacin)
- D00049
- NICOTINIC ACID [VANDF]
- NCGC00016268-13
- Prestwick1_000881
- AB00052050_15
- Naotin
- DTXCID10932
- SR 4390
- NCGC00016268-09
- Caswell No. 598
- P.P. factor-pellagra preventive factor
- HMS3371E07
- [3H]-Nicotinic acid
- HMS2091H22
- CHEMBL573
- DivK1c_000695
- Tox21_110337
- Nicotinic acid, for synthesis, 99%
- NIACIN [VANDF]
- Kyselina nikotinova [Czech]
- ADVICOR COMPONENT NIACIN
- NICOTINIC ACID [EP IMPURITY]
- NCGC00094734-02
- Nicotinic acid, SAJ special grade, >=99.5%
- Nicotinic acid, matrix substance for MALDI-MS, >=99.5% (HPLC)
- Pyridine-3-carbonic acid
- NINDS_000695
- AI3-18994
- Acido nicotinico
- 3-Pyridyl carboxylic acid
- METHYL NICOTINATE IMPURITY A [EP IMPURITY]
- Niacor
- Niaspan (TN)
- BDBM23515
- Nicotinic acid, European Pharmacopoeia (EP) Reference Standard
- C00253
- UNII-2679MF687A
- Tox21_302904
- SDCCGMLS-0066610.P001
- SR-01000722017-4
- DB-007765
- bmse000104
- s1744
- WLN: T6NJ CVQ
- KBioSS_001543
- Nicotinic acid, plant cell culture tested
- Niacin (Nicotinic Acid), Pharmaceutical Secondary Standard; Certified Reference Material
- Niacin [USP]
- GTPL1594
- SIMCOR COMPONENT NIACIN
- L001199
- NS00003500
- AB00052050_14
- Niacin (USP)
- Nicotinic acid, analytical standard
- EPA Pesticide Chemical Code 056701
- NSC-169454
- KBio2_004111
- NCGC00016268-04
- Nico-400
- NCGC00094734-01
-
- MDL: MFCD00006391
- Inchi: 1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
- InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-N
- SMILES: O([H])C(C1=C([H])N=C([H])C([H])=C1[H])=O
- BRN: 109591
Computed Properties
- Exact Mass: 123.032028g/mol
- Surface Charge: 0
- XLogP3: 0.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 123.032028g/mol
- Monoisotopic Mass: 123.032028g/mol
- Topological Polar Surface Area: 50.2Ų
- Heavy Atom Count: 9
- Complexity: 114
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 123.11
Experimental Properties
- Odor: Odorless
- Stability Shelf Life: Stable under recommended storage conditions.
- Autoignition Temperature: 580 °C
- Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
- Dissociation Constants: pKa = 4.75 at 25 °C
- Taste: Sour taste
- Color/Form: Powder
- Density: 1.473
- Melting Point: 236-239 °C (lit.)
- Boiling Point: 292.4°C at 760 mmHg
- Flash Point: Fahrenheit: 379.4 ° f < br / > Celsius: 193 ° C < br / >
- Refractive Index: 1.5423 (estimate)
- PH: 2.7 (18g/l, H2O, 20℃)
- Solubility: 18g/l
- Water Partition Coefficient: 1-5 g/100 mL at 17 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. May be light sensitive.
- PSA: 55.98000
- LogP: 0.88080
- Odor: Odorless
- Merck: 6525
- Sensitiveness: Sensitive to light
- Vapor Pressure: 9.36X10-5 mm Hg at 25 °C (est)
- pka: 4.85(at 25℃)
- Color/Form: 1.0 mg/mL in methanol
- Solubility: 1g of product is soluble in 60ml of water, easily soluble in boiling water, boiling ethanol, alkali hydroxide and alkali carbonate solutions, soluble in propylene glycol, insoluble in ether.
Niacin Security Information
-
Symbol:

- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
- RTECS:QT0525000
-
Hazardous Material Identification:

- Safety Term:S24/25
- TSCA:Yes
- Toxicity:LD50 s.c. in rats: 5 g/kg (Brazda, Coulson)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Niacin Customs Data
- HS CODE:29362990
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Niacin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 978096-25G |
Nicotinic acid, 99.5% |
59-67-6 | 99.5% | 25G |
¥ 81 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015202-100g |
Niacin |
59-67-6 | 99% | 100g |
¥52 | 2023-07-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0082-500g |
Niacin |
59-67-6 | 99.0%(LC&T) | 500g |
¥470.0 | 2022-05-30 | |
| abcr | AB110505-250 g |
Nicotinic acid, 99%; . |
59-67-6 | 99% | 250 g |
€25.40 | 2023-07-20 | |
| ChemScence | CS-1946-500mg |
Niacin |
59-67-6 | 99.77% | 500mg |
$50.0 | 2021-09-02 | |
| ChemScence | CS-1946-1kg |
Niacin |
59-67-6 | 99.77% | 1kg |
$37.0 | 2022-04-27 | |
| Enamine | EN300-16693-100.0g |
pyridine-3-carboxylic acid |
59-67-6 | 95% | 100g |
$67.0 | 2023-05-02 | |
| Enamine | EN300-16693-0.25g |
pyridine-3-carboxylic acid |
59-67-6 | 95% | 0.25g |
$19.0 | 2023-05-02 | |
| MedChemExpress | HY-B0143-10mM*1 mL in DMSO |
Niacin |
59-67-6 | 99.91% | 10mM*1 mL in DMSO |
¥500 | 2024-05-25 | |
| eNovation Chemicals LLC | D574204-10kg |
Nicotinic acid |
59-67-6 | 97% | 10kg |
$520 | 2024-06-05 |
Niacin Production Method
Synthetic Routes 1
Niacin Raw materials
Niacin Preparation Products
Niacin Suppliers
Niacin Related Literature
-
Eric Sparkes,Elizabeth A. Cairns,Richard C. Kevin,Felcia Lai,Katharina Elisabeth Grafinger,Shuli Chen,Marie H. Deventer,Ross Ellison,Rochelle Boyd,Lewis J. Martin,Iain S. McGregor,Roy R. Gerona,David E. Hibbs,Volker Auw?rter,Michelle Glass,Christophe Stove,Samuel D. Banister RSC Med. Chem. 2022 13 156
-
Jing Ren,Shurong Wang,Jianxing Xia,Chengbo Li,Lisha Xie,Hongcai He,Xiaobin Niu,Qiang Zhao,Feng Hao J. Mater. Chem. C 2021 9 6217
-
Shilpi Ghosh,Shankha S. Acharyya,Sachin K. Sharma,Rajaram Bal Catal. Sci. Technol. 2016 6 4644
-
Bing Mu,Yusheng Wu,Jingya Li,Dapeng Zou,Junbiao Chang,Yangjie Wu Org. Biomol. Chem. 2016 14 246
-
John Meurig Thomas,Juan Carlos Hernandez-Garrido,Robert Raja,Robert G. Bell Phys. Chem. Chem. Phys. 2009 11 2799
Additional information on Niacin
The Role and Recent Advancements of Niacin (CAS No: 59-67-6) in Modern Medicine and Research
Niacin, chemically known as nicotinic acid, is a water-soluble vitamin belonging to the B-complex group. With the chemical formula C₆H₅NO₂ and a CAS number of 59-67-6, it plays a crucial role in various physiological processes, particularly in energy metabolism and nervous system function. The compound's significance extends beyond its traditional use as a dietary supplement, finding applications in therapeutic interventions and biomedical research.
The importance of niacin has been well-documented in numerous clinical studies, where its ability to modulate lipid profiles has been extensively explored. Recent research has highlighted its potential in managing hyperlipidemia, a condition characterized by elevated levels of cholesterol and triglycerides in the blood. A notable study published in the *Journal of Lipid Research* demonstrated that niacin can significantly increase high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol," while reducing low-density lipoprotein (LDL) cholesterol and triglycerides. This effect is attributed to its ability to inhibit lipoprotein lipase activity, thereby altering the catabolism of apolipoproteins.
Beyond its lipid-modulating properties, niacin has shown promise in the treatment of cardiovascular diseases. Emerging evidence suggests that it may help reduce inflammation and improve endothelial function, which are critical factors in the pathogenesis of atherosclerosis. A clinical trial conducted by researchers at the University of California found that patients administered with niacin experienced a reduction in markers of inflammation such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α). These findings align with the broader understanding that niacin exerts anti-inflammatory effects through mechanisms involving nuclear factor kappa B (NF-κB) pathway modulation.
The therapeutic potential of niacin has also been explored in mental health research. Studies have indicated that it may have neuroprotective properties, potentially benefiting individuals with cognitive decline or neurodegenerative disorders. For instance, research published in *Neurology* suggests that niacin supplementation could enhance brain-derived neurotrophic factor (BDNF) levels, a crucial neurotransmitter involved in learning and memory. This mechanism is particularly relevant given the growing interest in nutraceutical interventions for maintaining cognitive health.
In addition to its clinical applications, niacin continues to be a subject of interest in pharmacological research. The compound's structural properties make it a valuable scaffold for designing novel therapeutic agents. Researchers are investigating derivatives of niacin that could offer enhanced efficacy with reduced side effects, such as liver toxicity or flushing—a common adverse reaction associated with high doses of the vitamin. Advances in computational chemistry and molecular modeling have accelerated this process, allowing for rapid screening of potential analogs.
The role of niacin in metabolic syndrome is another area receiving significant attention. Metabolic syndrome is a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, all contributing to an increased risk of type 2 diabetes and cardiovascular disease. A comprehensive review published in *Diabetes Care* highlighted that niacin can improve insulin sensitivity by enhancing glucose uptake in adipose tissues. This effect is linked to its ability to activate adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in energy homeostasis.
Recent advancements in biotechnology have also expanded the applications of niacin in personalized medicine. Genetic variations can influence an individual's response to niacin, making it possible to tailor dosages based on genetic profiles. For example, polymorphisms in the gene encoding nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in niacin metabolism, have been associated with differences in blood levels following supplementation. Such insights are paving the way for personalized therapeutic strategies that leverage the unique benefits of niacin for each patient.
The environmental impact of synthesizing niacin has also been a focus of recent studies. Sustainable production methods are being developed to minimize waste and energy consumption during manufacturing processes. One innovative approach involves using microbial fermentation techniques, which can produce high-purity niacin while reducing reliance on traditional chemical synthesis pathways. These efforts align with global initiatives aimed at promoting green chemistry and sustainable practices across industries.
Future research directions for niacin include exploring its role in immune modulation and cancer prevention. Preliminary studies suggest that niacin may influence immune cell function by modulating cytokine production and enhancing phagocytic activity. Additionally, its antioxidant properties could contribute to cancer chemoprevention by neutralizing reactive oxygen species (ROS) that damage cellular DNA. While more research is needed to fully elucidate these mechanisms, these findings underscore the multifaceted potential of niacin beyond its traditional applications.
In conclusion, Niacin (CAS No: 59-67-6) remains a cornerstone compound in both clinical practice and biomedical research due to its diverse physiological functions and therapeutic applications. From modulating lipid profiles to exhibiting neuroprotective effects, its benefits are continually being discovered through cutting-edge studies. As research progresses, the development of novel derivatives and personalized treatment strategies will further enhance its utility across various medical conditions. The ongoing exploration into sustainable synthesis methods also highlights the compound's adaptability within evolving scientific paradigms.
59-67-6 (Niacin) Related Products
- 77-92-9(Citric acid)
- 9004-61-9(Hyaluronic acid)
- 499-81-0(3,5-Pyridinedicarboxylic Acid)
- 3222-49-9(5-methylpyridine-3-carboxylic acid)
- 10191-41-0(DL-alpha-Tocopherol)
- 7159-36-6(Isoquinoline-4-carboxylic acid)
- 3222-50-2(4-methylpyridine-3-carboxylic acid)
- 699-98-9(5H,7H-furo[3,4-b]pyridine-5,7-dione)
- 490-11-9(Pyridine-3,4-dicarboxylic acid)
- 5326-23-8(6-chloropyridine-3-carboxylic acid)




